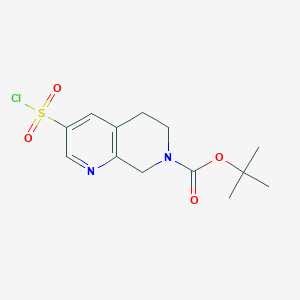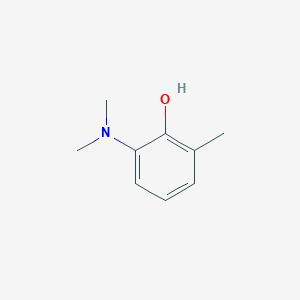
2-(Dimethylamino)-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-6-methylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a dimethylamino group, and the hydrogen atom in the para position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-methylphenol typically involves the alkylation of 2-amino-6-methylphenol with dimethyl sulfate or methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products formed during the reaction. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor at a controlled rate. The reaction is carried out under optimized conditions to maximize yield and minimize the formation of by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Scientific Research Applications
2-(Dimethylamino)-6-methylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-methylphenol involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethanol
- N,N-Dimethylaniline
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(Dimethylamino)-6-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the properties of both a phenol and a tertiary amine, making it versatile for various applications.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(dimethylamino)-6-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-7-5-4-6-8(9(7)11)10(2)3/h4-6,11H,1-3H3 |
InChI Key |
YIPOZCUQAAQDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



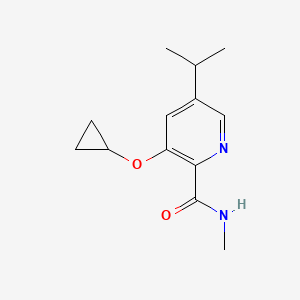

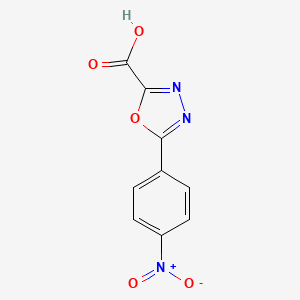
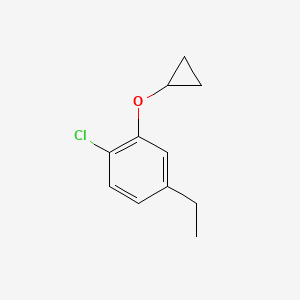
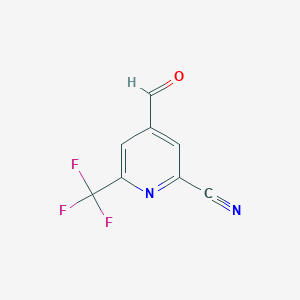
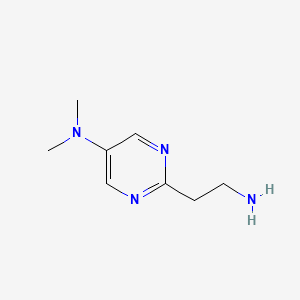

![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
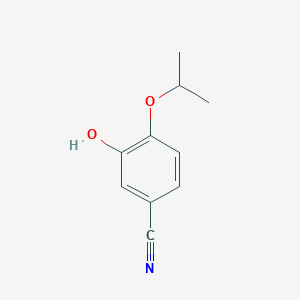
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)


